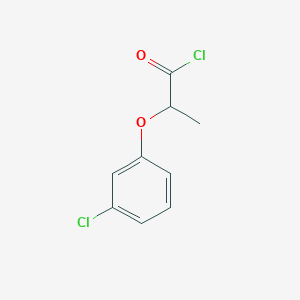

2-(3-Chlorophenoxy)propanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZDNDXSGIOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Chlorophenoxy)propanoyl chloride CAS number and molecular data

CAS Number: 4878-14-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride (CAS 4878-14-2) is a specialized acyl halide intermediate derived from the phenoxypropionic acid class of herbicides (specifically Cloprop). As a highly reactive electrophile, it serves as a critical building block in the synthesis of agrochemicals and pharmaceutical motifs. Its primary utility lies in its ability to introduce the chiral or racemic 2-(3-chlorophenoxy)propyl moiety into nucleophilic substrates (amines, alcohols, thiols) via nucleophilic acyl substitution, facilitating the construction of complex esters and amides with high atom economy.

Chemical Identity & Molecular Data

The following data consolidates physical and chemical identifiers for accurate database integration and laboratory verification.

| Parameter | Data Specification |

| Chemical Name | 2-(3-Chlorophenoxy)propanoyl chloride |

| CAS Number | 4878-14-2 |

| Parent Acid | 2-(3-Chlorophenoxy)propionic acid (Cloprop) [CAS: 101-10-0] |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| MDL Number | MFCD02295755 |

| Appearance | Viscous liquid or low-melting solid (moisture sensitive) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |

| SMILES | CC(C(=O)Cl)Oc1cccc(Cl)c1 |

| InChI Key | ZTVZDNDXSGIOTQ-UHFFFAOYSA-N |

Synthesis & Production Logic

The synthesis of 2-(3-chlorophenoxy)propanoyl chloride is driven by the chlorination of its parent carboxylic acid. The choice of chlorinating agent is pivotal for purity. While Phosphorus Pentachloride (

Mechanistic Pathway (Catalytic Cycle)

The reaction is typically catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with

Figure 1: Catalytic synthesis pathway via Thionyl Chloride activation.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 2-(3-chlorophenoxy)propanoyl chloride from 2-(3-chlorophenoxy)propionic acid. Scale: 10 mmol basis.

Materials

-

Precursor: 2-(3-Chlorophenoxy)propionic acid (2.00 g, 10 mmol).

-

Reagent: Thionyl chloride (1.45 mL, 20 mmol, 2.0 equiv).

-

Catalyst: N,N-Dimethylformamide (DMF) (2 drops).

-

Solvent: Toluene (anhydrous, 10 mL) or neat.

Step-by-Step Methodology

-

Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line) to exclude atmospheric moisture. -

Charging: Add the carboxylic acid precursor and anhydrous toluene. Stir to suspend/dissolve.

-

Activation: Add 2 drops of dry DMF. Note: DMF acts as a catalyst to form the reactive chloroiminium species.

-

Addition: Add thionyl chloride dropwise via syringe over 10 minutes. Caution: Gas evolution (

, -

Reaction: Heat the mixture to 70°C (or gentle reflux) for 2–3 hours. Monitor cessation of gas evolution.[1]

-

Validation: Aliquot a small sample, quench with methanol, and analyze by TLC or GC-MS (look for the methyl ester peak to confirm full conversion of acid).

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Connect the flask to a rotary evaporator. Remove the solvent and excess thionyl chloride under reduced pressure (40°C bath, <20 mbar).

-

Note: Use a base trap (NaOH) for the vacuum pump exhaust to neutralize acidic vapors.

-

-

Isolation: The resulting residue is the crude acid chloride (typically >95% pure), appearing as a pale yellow oil or semi-solid. For high-purity applications, perform vacuum distillation (requires high vacuum <1 mmHg due to high boiling point).

Applications & Reactivity Profile

This acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles. Its reactivity is modulated by the electron-withdrawing chlorophenoxy group, making the carbonyl carbon highly susceptible to attack.

Core Transformations

-

Amidation: Reaction with primary/secondary amines to form bioactive amides.

-

Esterification: Reaction with alcohols/phenols to generate esters (common in herbicide prodrug design).

-

Friedel-Crafts Acylation: Reaction with aromatics (using

) to synthesize aryl ketones.

Figure 2: Divergent synthesis applications of the acid chloride core.

Handling & Safety (HSE)

-

Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.

-

Moisture Sensitivity: Reacts violently with water. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers.

-

Storage: Refrigerate (2–8°C) to prevent slow decomposition or polymerization.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

References

-

Sigma-Aldrich. (n.d.). 2-(3-Chlorophenoxy)propanoyl chloride Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7542, 2-(3-Chlorophenoxy)propionic acid. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for acid chloride synthesis mechanisms).

-

A2B Chem. (n.d.). 2-(3-Chlorophenoxy)propanoyl Chloride CAS 4878-14-2.[2][3] Retrieved from

Sources

Reactivity profile of phenoxypropanoyl chlorides in organic synthesis

Title: Reactivity Profile & Synthetic Utility of Phenoxypropanoyl Chlorides: A Technical Guide

Executive Summary Phenoxypropanoyl chlorides represent a critical class of acylating agents in organic synthesis, serving as divergent intermediates for two distinct structural motifs: six-membered oxygen heterocycles (chromanones) and chiral aryloxypropionic amides/esters. Their reactivity profile is bifurcated by the position of the phenoxy substituent. 3-Phenoxypropanoyl chloride is the primary precursor for Friedel-Crafts cyclization to chroman-4-ones, a scaffold ubiquitous in flavonoids and medicinal chemistry. Conversely, 2-phenoxypropanoyl chloride is defined by its stereochemical lability; its utility lies in intermolecular coupling, where preventing racemization via ketene intermediates is the primary synthetic challenge. This guide analyzes the mechanistic distinctness of these isomers and provides validated protocols for their handling.

Part 1: Structural & Electronic Mechanistics

The reactivity of phenoxypropanoyl chlorides is governed by the interplay between the electrophilic acyl chloride terminus and the electron-rich phenoxy ring.

Electronic Activation

The phenoxy group acts as a weak activator for the aromatic ring (inductive withdrawal, resonance donation), making the ring susceptible to intramolecular electrophilic attack. However, the chain length dictates the trajectory of this attack.

-

3-Phenoxy Isomer: The three-carbon linker allows for a favorable 6-membered transition state, facilitating intramolecular Friedel-Crafts acylation.

-

2-Phenoxy Isomer: The two-carbon linker forces a strained 5-membered transition state. While cyclization to benzofuran-3-one is possible, it is kinetically slower and often outcompeted by intermolecular reactions or polymerization.

The Alpha-Proton & Stereochemical Instability

A critical feature of 2-phenoxypropanoyl chloride is the acidity of the

-

Mechanism of Racemization: Deprotonation yields a planar ketene intermediate . Subsequent nucleophilic attack on the ketene is non-stereoselective, resulting in a racemic product. This is a common failure mode in the synthesis of chiral herbicides (e.g., Mecoprop derivatives) and drug intermediates.

Part 2: Reactivity Divergence (Visualization)

The following diagram illustrates the divergent pathways for 2- and 3-phenoxy isomers, highlighting the critical "Ketene Trap" for the 2-isomer.

Figure 1: Mechanistic divergence of phenoxypropanoyl chlorides. Note the high risk of racemization for the 2-isomer via the ketene pathway.

Part 3: Intramolecular Cyclization (The Chromanone Route)

The conversion of 3-phenoxypropanoyl chloride to chroman-4-one is the standard industrial and laboratory method for accessing the chroman scaffold.

Mechanistic Insight

The reaction proceeds via an acylium ion intermediate.[1] Unlike intermolecular Friedel-Crafts, where catalytic Lewis acid might suffice, this reaction typically requires stoichiometric Lewis acid (1.1–1.5 equiv). The resulting ketone product is a Lewis base that complexes strongly with the aluminum, deactivating the catalyst and preventing turnover.

Protocol 1: Synthesis of Chroman-4-one

Objective: Cyclization of 3-phenoxypropanoyl chloride. Scale: 10 mmol basis.

| Reagent | Equivalents | Role |

| 3-Phenoxypropanoyl chloride | 1.0 | Substrate |

| Aluminum Chloride (AlCl3) | 1.2 | Lewis Acid |

| Dichloromethane (DCM) | Solvent (0.5 M) | Solvent |

| 1M HCl (aq) | Excess | Quench |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

-

Lewis Acid Suspension: Charge the flask with AlCl

(1.60 g, 12 mmol) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath. -

Addition: Dissolve 3-phenoxypropanoyl chloride (1.84 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the AlCl

suspension over 30 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor by TLC (conversion of acid chloride to a more polar spot) or GC-MS.

-

Quench (Critical): Pour the reaction mixture slowly onto a stirred mixture of ice (50 g) and concentrated HCl (5 mL). Caution: Exothermic hydrolysis of aluminum complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated NaHCO

(to remove unreacted acid) and brine. Dry over MgSO -

Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography.

Part 4: Intermolecular Reactivity & Stereocontrol

When using 2-phenoxypropanoyl chloride for amide or ester synthesis, the primary challenge is maintaining optical purity.

The Ketene Problem

In the presence of tertiary amines (e.g., Triethylamine, DIPEA), the acidic

Prevention Strategy:

-

Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with inorganic base (Na

CO -

Base-Free Methods: If the amine nucleophile is not acid-sensitive, use 2 equivalents of the amine (one as nucleophile, one as HCl scavenger) at low temperature (-20°C).

Protocol 2: Enantioselective Amidation (Prevention of Racemization)

Objective: Coupling (R)-2-phenoxypropanoyl chloride with an amine without racemization.

| Parameter | Condition | Reason |

| Temperature | -10°C to -20°C | Suppresses E1cB elimination (Ketene formation). |

| Base | NaHCO | Avoids strong organic bases like Et |

| Addition Mode | Slow addition of Acid Chloride | Prevents local concentration spikes. |

Step-by-Step Methodology:

-

Setup: Dissolve the amine (1.0 equiv) in DCM. Add saturated aqueous NaHCO

(biphasic mixture). -

Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

-

Addition: Add (R)-2-phenoxypropanoyl chloride (1.0 equiv) dissolved in minimal DCM dropwise over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour. Do not heat.

-

Validation: Analyze the product via Chiral HPLC to confirm enantiomeric excess (ee).

Part 5: Comparative Data Summary

| Feature | 3-Phenoxypropanoyl Chloride | 2-Phenoxypropanoyl Chloride |

| Primary Application | Heterocycle Synthesis (Chromanones) | Chiral Building Block (Herbicides/Drugs) |

| Cyclization Product | Chroman-4-one (6-membered) | Benzofuran-3-one (5-membered) - Poor Yield |

| Stereochemistry | Achiral | Chiral (Labile |

| Major Side Reaction | Intermolecular Polymerization | Racemization via Ketene |

| Preferred Lewis Acid | AlCl | Not typically used for cyclization |

References

-

Friedel-Crafts Acylation Mechanism & Catalysts Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link]

-

Synthesis of Chroman-4-ones Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives Source: National Institutes of Health (PMC) URL:[Link]

-

Racemization via Ketene Intermediates Title: Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides Source: ResearchGate URL:[3][4][5][Link]

-

Kinetic Resolution of 2-Phenoxypropanoyl Chlorides Title: Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Source: ResearchGate URL:[3][4][5][Link]

Sources

The Acyl Chloride Gateway: Leveraging 2-(3-Chlorophenoxy)propanoyl Chloride in Agrochemical Design

The following technical guide details the applications, synthetic utility, and mechanistic context of 2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2), the activated acyl chloride derivative of the plant growth regulator Cloprop (3-CPA).

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride represents a critical "activation state" in the lifecycle of phenoxypropionate agrochemicals. While its parent acid (Cloprop) acts as the biological effector for fruit thinning and growth regulation, the acid chloride moiety serves as the essential electrophilic hub for formulation chemists. It enables the precise synthesis of lipophilic esters (for cuticle penetration) and hydrolytically stable amides, which are otherwise difficult to access via direct esterification.

This guide addresses the synthetic applications , mechanistic pathways , and handling protocols required to utilize this compound in the development of next-generation auxin mimics.

Part 1: Chemical Identity & Strategic Utility

The "Lock and Key" Intermediate

In agrochemical synthesis, the carboxylic acid group of Cloprop is often too unreactive for direct conjugation with complex alcohols or amines under mild conditions. The conversion to 2-(3-Chlorophenoxy)propanoyl chloride transforms the molecule into a potent electrophile.

| Feature | Parent Acid (Cloprop) | Acyl Chloride Derivative |

| CAS Number | 101-10-0 | 4878-14-2 |

| Reactivity | Low (requires catalysis) | High (spontaneous nucleophilic attack) |

| Primary State | Crystalline Solid | Reactive Liquid / Low-melting Solid |

| Role | Biological Active Ingredient (AI) | Synthetic Intermediate |

| Key Application | Fruit Thinning (Peach/Plum) | Synthesis of Esters, Amides, Thioesters |

Synthetic Pathway Visualization

The diagram below illustrates the central role of the acid chloride in diversifying the Cloprop scaffold.

Figure 1: The synthetic divergence point. The acid chloride (Red) acts as the high-energy intermediate allowing access to diverse formulation derivatives (Blue).

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Acid Chloride

Objective: Convert Cloprop acid to its acyl chloride form to prepare for downstream derivatization.

Rationale: Thionyl chloride (

Reagents:

-

2-(3-Chlorophenoxy)propionic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a scrubber trap (NaOH solution) to neutralize HCl/

off-gas. -

Dissolution: Suspend the parent acid in dry Toluene. Add catalytic DMF.

-

Addition: Add

dropwise at room temperature. -

Reaction: Heat to reflux (

for Toluene) for 2–3 hours. -

Isolation: Remove excess

and solvent via rotary evaporation under reduced pressure.

Protocol B: Synthesis of the Isopropyl Ester (Pro-Drug Formulation)

Objective: Synthesize 2-(3-chlorophenoxy)propionic acid isopropyl ester.

Rationale: Esters increase lipophilicity (

Methodology:

-

Preparation: Dissolve the crude acid chloride (from Protocol A) in dry DCM.

-

Nucleophilic Attack: Cool to

. Add Isopropanol (1.1 eq) and Pyridine (1.2 eq) dropwise.-

Why Pyridine? It acts as an acid scavenger (trapping HCl) and a nucleophilic catalyst.

-

-

Workup: Wash with 1N HCl (to remove pyridine), then Sat.

(to remove unreacted acid). Dry over -

Result: A viscous oil that serves as a high-penetration concentrate.

Part 3: Agrochemical Mechanism of Action

Once the ester/amide enters the plant tissue, it is hydrolyzed back to the free acid (Cloprop). The molecule then functions as a synthetic auxin.

The Auxin Overload Pathway

The specific "3-chloro" substitution pattern allows the molecule to bind to the TIR1 ubiquitin ligase complex, but with different kinetics than natural auxin (IAA), leading to sustained signaling.

Key Physiological Effects:

-

Fruit Thinning (Peaches/Plums): Induces ethylene biosynthesis in seed embryos during cytokinesis. This ethylene spike triggers the formation of an abscission layer in weaker fruits, reducing crop load to improve size.

-

Crown Reduction (Pineapple): Inhibits the vegetative growth of the pineapple crown, redirecting resources to the fruit cylinder.

Signaling Cascade Diagram

Figure 2: Mode of Action. The compound mimics auxin, triggering the degradation of repressors and leading to an ethylene spike that causes fruit thinning.

Part 4: Safety & Handling Specifications

The acid chloride is significantly more hazardous than the parent acid due to its reactivity.

| Hazard Class | Description | Mitigation Protocol |

| Water Reactivity | Hydrolyzes violently to release HCl gas. | Store under inert atmosphere ( |

| Corrosivity | Causes severe skin burns and eye damage. | Wear butyl rubber gloves and face shield. |

| Inhalation | Lachrymator; damages respiratory mucosa. | Strict Fume Hood Use. Keep HCl scrubbers active during synthesis. |

Storage:

-

Must be stored in hermetically sealed containers, preferably over activated molecular sieves to prevent hydrolysis by atmospheric moisture.

-

Degradation is indicated by the formation of white crystals (parent acid) on the container rim.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7542, Cloprop. Retrieved from [Link]

-

Martin, G. C., et al. (1975). Thinning of Peaches with 3-CPA. Journal of the American Society for Horticultural Science.[4] (Contextual citation for mechanism).

-

Vertex Chemical Search. Synthesis and controlled release of cloprop herbicides. Retrieved from [Link]

Sources

2-(3-Chlorophenoxy)propanoyl Chloride as a Chiral Building Block

An In-depth Technical Guide to:

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) is a specialized acyl chloride derivative of the phenoxypropionic acid class.[1][2][3] While its parent acid, Cloprop (CAS: 101-10-0), is historically recognized as a plant growth regulator (PGR) for fruit thinning, the acid chloride form has emerged as a high-value chiral building block in asymmetric synthesis and medicinal chemistry.[1][2][3]

This guide focuses on its utility beyond agrochemistry, specifically highlighting its role as a Chiral Derivatizing Agent (CDA) and a Kinetic Resolution Agent (CRA) for amines and alcohols.[1][3] Its structural rigidity, conferred by the meta-chloro substituent, and the proximity of the ether oxygen to the chiral center, make it a potent scaffold for PPAR agonists and a sensitive probe for stereochemical discrimination.[2][3]

Chemical Identity & Stereochemical Properties

The compound exists as two enantiomers, (R) and (S), centered at the C2 position of the propanoyl chain.[1][3]

| Property | Data |

| IUPAC Name | 2-(3-Chlorophenoxy)propanoyl chloride |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C (at 6 mmHg) |

| Chiral Center | C2 (Alpha-carbon) |

| Key Reactivity | Electrophilic acyl substitution; susceptible to hydrolysis |

Stereochemical Criticality:

The stereocenter at C2 is adjacent to both an electron-withdrawing carbonyl group and an electron-donating phenoxy oxygen.[1][2][3] This push-pull electronic environment makes the alpha-proton acidic (

Synthesis & Manufacturing Protocols

The synthesis of the enantiopure acid chloride requires a "Chiral Pool" approach to ensure optical purity.[3]

Workflow Diagram: Asymmetric Synthesis

Figure 1: Synthesis pathway utilizing Walden inversion to convert (S)-chloro acid to (R)-phenoxy acid, followed by mild chlorination.[1][2][3]

Step 1: Synthesis of (R)-2-(3-Chlorophenoxy)propionic Acid

-

Principle: Williamson ether synthesis involving an

displacement.[1][3] -

Reagents: 3-Chlorophenol (1.0 eq), (S)-2-Chloropropionic acid (1.2 eq), NaOH (2.2 eq).[1][2][3]

-

Protocol:

Step 2: Conversion to Acid Chloride (Critical Step)

-

Challenge: Avoid thermal racemization.

-

Reagent Choice: Oxalyl Chloride ((COCl)₂) is superior to Thionyl Chloride (SOCl₂) because it reacts at room temperature, avoiding the high heat required for SOCl₂ reflux.[1][3]

-

Protocol:

-

Suspend (R)-acid (10 mmol) in dry Dichloromethane (DCM) under Nitrogen.

-

Cool to 0°C.

-

Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

-

Stir at Room Temperature for 2 hours (Gas evolution of CO/CO₂ will cease).

-

Evaporate solvent in vacuo at <40°C . Use immediately or store at -20°C under Argon.

-

Applications in Drug Discovery & Resolution

A. Kinetic Resolution Agent (CRA)

The primary high-value application of this building block is the Acylative Kinetic Resolution of racemic amines and alcohols.[1][3] The chiral acid chloride reacts faster with one enantiomer of a racemic substrate due to steric matching/mismatching in the transition state.[3]

-

Target Substrates: Racemic benzoxazines, indolines, and secondary alcohols.[3]

-

Mechanism: The (R)-acid chloride forms a diastereomeric transition state.[1][2][3] The meta-chloro group provides specific steric bulk that enhances enantioselectivity (E-value) compared to the unsubstituted phenoxy analog.[1][2][3]

Workflow Diagram: Kinetic Resolution

Figure 2: Kinetic resolution workflow.[1][2][3] The "matched" enantiomer reacts to form an amide, leaving the "mismatched" enantiomer as a pure amine.[2][3]

B. Pharmaceutical Scaffolds (PPAR Agonists)

The 2-phenoxypropionic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate, Clofibrate).[1][3]

-

Role: The acid head group mimics the carboxylate of fatty acids, binding to the PPAR-alpha receptor.[2][3]

-

Building Block Utility: Using the 3-chloro isomer allows medicinal chemists to probe the "Meta-Pocket" of the PPAR receptor binding domain, often improving metabolic stability compared to the 4-chloro analogs which are susceptible to para-hydroxylation.[1][2][3]

Handling & Safety Profile

-

Hazards:

-

Storage:

References

-

Synthesis of Phenoxypropionic Acids

-

Kinetic Resolution of Amines

-

Cloprop (Herbicidal Data)

-

Racemization Mechanisms

Sources

- 1. echemi.com [echemi.com]

- 2. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kscl.co.in [kscl.co.in]

- 5. fishersci.be [fishersci.be]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

A Researcher's Comprehensive Guide to the Safety Data Sheet Analysis of 2-(3-Chlorophenoxy)propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Proactive Safety Analysis

In the fast-paced environment of drug discovery and development, a thorough understanding of the chemical entities we synthesize and handle is paramount. The Safety Data Sheet is not merely a regulatory document but a cornerstone of laboratory safety, providing critical information on potential hazards and mitigation strategies. For a compound like 2-(3-Chlorophenoxy)propanoyl chloride, which combines the reactivity of an acyl chloride with the bioactivity of a chlorophenoxy derivative, a proactive and in-depth analysis of its likely hazardous properties is a professional and ethical obligation.

This guide will deconstruct the typical sections of an SDS, offering expert interpretation and practical advice tailored to the laboratory setting. We will explore the "why" behind safety protocols, grounding our recommendations in the fundamental chemical principles that govern the reactivity and toxicity of this class of compounds.

Deconstructing the Safety Data Sheet: A Section-by-Section Analysis

A Safety Data Sheet is standardized into 16 sections under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] We will now examine the most critical sections from the perspective of a laboratory researcher.

Section 2: Hazards Identification

This section provides a summary of the substance's hazards and the required label elements. For 2-(3-Chlorophenoxy)propanoyl chloride, we can confidently predict the following GHS classifications and associated pictograms.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Corrosion (GHS05)[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] | Corrosion (GHS05)[1] |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed.[3] | Exclamation Mark (GHS07)[1] |

| Acute Toxicity, Inhalation | Category 1/2 (Predicted) | H330/H331: Fatal/Toxic if inhaled.[4][5] | Skull and Crossbones (GHS06)[1] |

| Corrosive to Metals | Category 1 (Possible) | H290: May be corrosive to metals.[2][4] | Corrosion (GHS05)[1] |

The primary and most immediate hazard of 2-(3-Chlorophenoxy)propanoyl chloride stems from its acyl chloride functional group. This group reacts exothermically with water, including moisture on skin, in the eyes, and in the respiratory tract, to produce hydrochloric acid (HCl) and 2-(3-chlorophenoxy)propanoic acid.[6][7] The generated HCl is highly corrosive and is the primary cause of the severe burns.[8]

Logical Flow of Hazard Identification

Caption: The causal chain from the acyl chloride functional group to the primary corrosive hazard.

Section 4: First-Aid Measures

Given the severe corrosive nature of this compound, immediate and appropriate first aid is critical.

Emergency First-Aid Protocols:

| Exposure Route | Protocol | Causality |

| Inhalation | 1. Immediately move the victim to fresh air.[4][8] 2. If breathing is difficult, administer oxygen.[8] 3. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation.[4][8] 4. Seek immediate medical attention.[4] | Inhalation of vapors will cause severe irritation and chemical burns to the respiratory tract. Rapid removal from the contaminated area is crucial to minimize damage. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[6][8] 2. Do not attempt to neutralize with a base. 3. Seek immediate medical attention.[6][8] | The goal is to physically remove the chemical and dilute the generated HCl as quickly as possible. Neutralization attempts can generate heat, worsening the burn. |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][8] 2. Remove contact lenses if present and easy to do.[8] 3. Seek immediate medical attention.[6][8] | The cornea is extremely sensitive to corrosive agents. Immediate and prolonged irrigation is vital to prevent permanent eye damage. |

| Ingestion | 1. Do NOT induce vomiting.[9] 2. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[10] 3. Never give anything by mouth to an unconscious person.[10] 4. Seek immediate medical attention.[10] | Inducing vomiting will re-expose the esophagus and mouth to the corrosive substance, causing further damage. Dilution is the primary immediate treatment. |

Section 7: Handling and Storage

Proper handling and storage procedures are the primary means of preventing exposure.

Standard Operating Procedure for Handling:

-

Engineering Controls: Always handle 2-(3-Chlorophenoxy)propanoyl chloride in a certified chemical fume hood to prevent inhalation of its corrosive vapors.[8]

-

Personal Protective Equipment (PPE):

-

Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

-

Grounding: For larger quantities, ensure containers are grounded and bonded to prevent static discharge, which could be an ignition source.[6][12]

Storage Requirements:

-

Container: Store in a tightly sealed, corrosion-resistant container.

-

Environment: Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[12][13]

-

Incompatibilities: Store separately from water, alcohols, strong bases, and oxidizing agents.[6][13] The compound will react violently with these substances.

Workflow for Safe Handling and Storage

Caption: A simplified workflow for the safe handling and storage of 2-(3-Chlorophenoxy)propanoyl chloride.

Section 8: Exposure Controls/Personal Protection

This section details the necessary engineering controls and personal protective equipment (PPE).

Hierarchy of Controls:

-

Elimination/Substitution: If possible, consider if a less hazardous reagent could be used.

-

Engineering Controls: A properly functioning chemical fume hood is mandatory.[8]

-

Administrative Controls: Implement standard operating procedures (SOPs) and provide thorough training on the hazards and handling of acyl chlorides.[13]

-

Personal Protective Equipment (PPE): This is the last line of defense.

-

Eye/Face Protection: Chemical splash goggles and a face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) and a lab coat. Ensure there is no exposed skin.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a self-contained breathing apparatus (SCBA) is required.

-

Section 10: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for preventing dangerous reactions.

-

Reactivity: Reacts violently with water, alcohols, amines, and strong bases, releasing heat and toxic, corrosive fumes of hydrogen chloride.[6][7]

-

Chemical Stability: The product is stable under standard ambient conditions (room temperature) when stored in a tightly sealed container, protected from moisture.

-

Conditions to Avoid: Exposure to moisture, heat, and flames.[4][12]

-

Incompatible Materials: Water, alcohols, strong oxidizing agents, strong bases, and metals.[6][9]

-

Hazardous Decomposition Products: Upon combustion or reaction with water, it will produce hydrogen chloride gas, carbon monoxide, and carbon dioxide.[4] Phosgene formation is also a possibility in fires involving chlorinated organic compounds.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental release, a clear and practiced emergency plan is essential.

Spill Response Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this will increase the rate of vaporization.

-

Contain: For a small spill, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[6] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Neutralize (with caution): Once absorbed, the material can be slowly and cautiously added to a large volume of a neutralizing agent like sodium bicarbonate (baking soda) in a fume hood. Be prepared for a vigorous reaction and the release of gas.

-

Collect and Dispose: Scoop the neutralized absorbent material into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

For Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[8]

Conclusion: A Culture of Safety

2-(3-Chlorophenoxy)propanoyl chloride is a valuable research chemical that demands the utmost respect and careful handling. Its potent reactivity, driven by the acyl chloride functional group, makes it a significant corrosive hazard. By thoroughly understanding its chemical properties and adhering to the principles outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment. The Safety Data Sheet, whether specific or inferred from chemical class, is the foundation of this understanding. It is a dynamic document that should be reviewed before any new experimental protocol is undertaken.

References

-

ChemSafetyPro.COM. (2016, January 7). Class 8 Dangerous Goods Corrosive Substances. Retrieved from [Link]

-

U.S. Department of Transportation. Class 8: Corrosive Substances. Retrieved from [Link]

-

MedSolut AG. (2021, November 18). Corrosive substances: all info on dangerous goods class 8. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

WorkSafe New Zealand. (2024, January 1). Corrosive Substances – An Overview. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 3-Chloropropionyl chloride. Retrieved from [Link]

-

National Business Crime Centre. First Aid for Acid Attacks. Retrieved from [Link]

-

IIT Kanpur. Chemistry Acid Chloride - SATHEE. Retrieved from [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.be [fishersci.be]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nj.gov [nj.gov]

- 7. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. fishersci.com [fishersci.com]

- 10. ark-chem.co.jp [ark-chem.co.jp]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemos.de [chemos.de]

- 13. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

Methodological & Application

Application Note: Precision Synthesis & Derivatization of Phenoxy Herbicide Intermediates via Acid Chlorides

Executive Summary

This Application Note details the high-precision synthesis of Phenoxyacetyl Chlorides , the critical electrophilic intermediates required to produce ester-based formulations of phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop). While the industrial synthesis of the parent acid (e.g., 2,4-D) relies on the Williamson ether synthesis (Phenol + Chloroacetic acid), the development of high-performance "Low Volatility" (LV) esters requires the activation of these acids into their corresponding acid chlorides .

This guide focuses on the Vilsmeier-Haack-type activation of phenoxyacetic acids using thionyl chloride (

Key Technical Insight: Direct reaction of phenols with chloroacetyl chloride (an alternative upstream route) typically yields O-acyl esters (phenyl chloroacetates) rather than the desired O-alkyl ethers (phenoxy herbicides) due to kinetic control. Therefore, the "Acid Chloride Route" described here strictly refers to the downstream activation of the phenoxy acid core.

Mechanistic Principles

The Catalytic Activation Cycle

The conversion of a phenoxyacetic acid to its acid chloride using neat thionyl chloride is often sluggish. The addition of catalytic DMF significantly accelerates this rate via the in-situ formation of the Vilsmeier Reagent (chloroiminium ion). This species is a far more potent electrophile than

Figure 1: DMF-Catalyzed Acid Chloride Formation Mechanism

Caption: The catalytic cycle where DMF reacts with thionyl chloride to form the active Vilsmeier reagent, which then activates the carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

Objective: Convert 2,4-D acid to its acid chloride intermediate. Scale: 100 mmol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |

| 2,4-D Acid | 221.04 | 1.0 | 22.1 g | Substrate |

| Thionyl Chloride | 118.97 | 1.5 | 10.9 mL | Chlorinating Agent |

| DMF (Anhydrous) | 73.09 | 0.05 | 0.4 mL | Catalyst |

| Toluene | 92.14 | - | 100 mL | Solvent (Optional) |

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a gas trap (scrubber containing 10% NaOH to neutralize

/ -

Charging: Add 22.1 g of dry 2,4-D acid and 100 mL of anhydrous toluene (or perform neat if subsequent distillation is planned).

-

Catalyst Addition: Add 0.4 mL of anhydrous DMF.

-

Reaction:

-

Heat the mixture to 60°C .

-

Add thionyl chloride (10.9 mL) dropwise over 30 minutes via an addition funnel. Caution: Vigorous gas evolution.

-

Once addition is complete, ramp temperature to Reflux (85-90°C) for 2–3 hours.

-

-

Monitoring: Monitor reaction progress by FTIR.

-

Endpoint: Disappearance of the broad -OH stretch (2500-3300

) and shift of Carbonyl (

-

-

Workup:

-

Cool to 50°C.

-

Apply vacuum (gradually reducing to 20 mbar) to remove excess thionyl chloride and toluene.

-

Purification: Vacuum distill the residue (approx. bp 120-125°C at 5 mmHg) to obtain the pure acid chloride as a pale yellow oil.

-

Yield Expectation: 90-95%.

-

Protocol B: Esterification (Coupling) to 2,4-D 2-Ethylhexyl Ester

Objective: React the acid chloride intermediate with an alcohol to form the final herbicide ester.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][6][7] | Role |

| 2,4-D Acid Chloride | 1.0 | Activated Intermediate |

| 2-Ethylhexanol | 1.1 | Alcohol Nucleophile |

| Triethylamine (TEA) | 1.2 | Acid Scavenger |

| DCM or Toluene | - | Solvent |

Step-by-Step Methodology

-

Setup: 250 mL RBF, ice bath (0°C), nitrogen atmosphere.

-

Solution A: Dissolve 2-ethylhexanol (1.1 equiv) and TEA (1.2 equiv) in dry DCM.

-

Addition: Dissolve the freshly prepared 2,4-D Acid Chloride in DCM. Add this solution dropwise to Solution A at 0°C. Exothermic reaction.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench & Wash:

-

Wash with water (

mL). -

Wash with 1M HCl (to remove excess amine).

-

Wash with Sat.

(to remove unreacted acid). -

Dry organic layer over

.

-

-

Isolation: Rotary evaporate solvent to yield the technical ester.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Color Change | Dark brown/black reaction mixture during acid chloride synthesis. | Overheating or Wet Reagents. Ensure T < 95°C. Ensure DMF is anhydrous. |

| Incomplete Conversion | FTIR shows lingering -OH stretch. | Inactive Catalyst. Fresh thionyl chloride required; DMF may be degraded. |

| Solidification | Product solidifies in condenser. | Sublimation. 2,4-D acid chloride has a high MP. Use heated condenser or solvent (toluene). |

| Low Yield (Ester) | Hydrolysis of acid chloride. | Moisture Ingress. Acid chlorides react violently with water. Ensure strict |

Comparative Pathway Analysis

Researchers often ask if the herbicide core can be synthesized directly using Chloroacetyl Chloride instead of Chloroacetic acid. This is generally not recommended for the ether synthesis due to selectivity issues.

Figure 2: The Selectivity Fork (Phenol + Chloroacetyl Chloride)

Caption: Reaction of phenols with chloroacetyl chloride favors ester formation (Path A). The herbicide (Path B) requires specific forcing conditions, making the acid chloride route described in Protocol A the preferred method for derivatization.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Phenoxyacetyl chlorides are potent lachrymators (tear-inducing). Work exclusively in a functioning fume hood.

-

Corrosivity: Thionyl chloride releases

and -

Water Reactivity: Acid chlorides react violently with water. Do not dispose of excess reagent into aqueous waste streams without controlled quenching (drip into ice water).

References

-

BenchChem. (2025).[4] The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides. Retrieved from

-

CymitQuimica. (2025).[7][8] 2-Phenoxyacetyl chloride: Properties and Safety. Retrieved from

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from

-

TCI Chemicals. (2023). Safety Data Sheet: Phenoxyacetyl Chloride. Retrieved from

-

MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol: O-Acylation vs C-Acylation. Retrieved from

Sources

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. jocpr.com [jocpr.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 7. jk-sci.com [jk-sci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

One-pot synthesis of 2-(3-Chlorophenoxy)propanoyl chloride from carboxylic acid

Application Note: Advanced Protocol for the Catalytic One-Pot Synthesis of 2-(3-Chlorophenoxy)propanoyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-chlorophenoxy)propanoyl chloride from its corresponding carboxylic acid precursor, 2-(3-chlorophenoxy)propanoic acid (Cloprop).[1] This acid chloride is a critical electrophilic intermediate used in the synthesis of phenoxy-propionate herbicides and pharmaceutical fibrate analogues.[1]

The method utilizes a Vilsmeier-Haack type catalytic cycle involving Thionyl Chloride (

Chemical Reaction & Mechanism

Reaction Scheme

The transformation proceeds via the deoxy-chlorination of the carboxylic acid. The "One-Pot" designation refers to the ability to generate this reactive intermediate and immediately telescope it into downstream amidation or esterification reactions without isolation, or to isolate it via vacuum distillation.[1]

(Where R = 1-(3-chlorophenoxy)ethyl)[1]Mechanistic Insight (DMF Catalysis)

The uncatalyzed reaction of carboxylic acids with thionyl chloride is often sluggish. The addition of catalytic DMF forms a highly reactive chloroiminium intermediate (Vilsmeier reagent). This species is far more electrophilic than thionyl chloride itself, rapidly activating the carboxylic acid to form an activated acyl-iminium species, which collapses to the acid chloride, regenerating DMF.[1]

Figure 1: Catalytic Cycle of DMF-Mediated Chlorination

Caption: Figure 1. The DMF catalytic cycle lowers the activation energy, allowing the chlorination to proceed rapidly at moderate temperatures.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

3-Neck Round Bottom Flask (250 mL)[1]

-

Reflux Condenser with Calcium Chloride drying tube (or

line) -

Gas Scrubber (NaOH trap) for HCl/SO2 neutralization

-

Magnetic Stirring Plate & Oil Bath

-

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (100 mmol Scale) | Role |

| 2-(3-Chlorophenoxy)propanoic acid | 200.62 | 1.0 | 20.06 g | Substrate |

| Thionyl Chloride | 118.97 | 1.5 | 10.9 mL (17.8 g) | Chlorinating Agent |

| DMF | 73.09 | 0.05 | 0.39 mL | Catalyst |

| Toluene | 92.14 | N/A | 50 - 100 mL | Solvent (Optional) |

Step-by-Step Procedure

Step 1: Setup and Inerting

-

Oven-dry all glassware overnight. Assemble the 3-neck flask with a stir bar, reflux condenser, and addition funnel.

-

Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to trap acidic off-gases (

and -

Flush the system with dry Nitrogen or Argon for 10 minutes.[1]

Step 2: Reagent Addition

-

Charge the flask with 20.06 g of 2-(3-Chlorophenoxy)propanoic acid.

-

Add 50 mL of anhydrous Toluene (if using solvent) or proceed neat if the acid melting point allows (MP is

C, so solvent is recommended for better thermal control). -

Add 0.39 mL of DMF.

-

Heat the mixture to 50°C with stirring. The acid should partially dissolve/suspend.[1]

Step 3: Chlorination

-

Load 10.9 mL of Thionyl Chloride into the addition funnel.

-

Add the Thionyl Chloride dropwise over 30 minutes .

-

Observation: Vigorous gas evolution (

) will occur. Ensure the scrubber is active.[1]

-

-

Once addition is complete, slowly ramp the temperature to 70°C .

-

Maintain at 70°C for 2–3 hours . The solution should become clear and homogeneous, indicating conversion of the solid acid to the liquid acid chloride.[1]

Step 4: Work-up (One-Pot vs. Isolation)

-

Path A: One-Pot Utilization (Telescoping):

-

Path B: Isolation:

Figure 2: Experimental Workflow

Caption: Figure 2. Operational workflow distinguishing between isolation and in-situ usage.

Quality Control & Analytical Validation

Since acid chlorides are unstable on silica gel and hydrolyze in air, standard TLC/HPLC is difficult.[1] Use the following methods:

-

FT-IR Spectroscopy (Process Analytical Technology):

-

Derivatization Check (GC-MS):

-

NMR (

H):-

The methine proton (

-proton) adjacent to the carbonyl will shift downfield significantly in the acid chloride compared to the acid due to the electron-withdrawing nature of the -COCl group.

-

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Lachrymator.[1][4]

-

Engineering Controls: All operations must be performed in a functioning fume hood. The scrubber system is mandatory to prevent release of HCl and SO2 gas.[1]

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.[1]

-

Emergency:

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][5] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[1] (Foundational mechanism).[4]

-

PubChem. (2025).[1][2] 2-(3-Chlorophenoxy)propanoic acid - Safety and Hazards. National Library of Medicine.[1] [Link]

-

Google Patents. (2010).[1] CN101284772B: Synthetic method of D-(+)-2-chloro-propanoyl chloride.[1][6][7] (Process reference for chloropropionyl derivatives).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 4. fishersci.com [fishersci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

- 7. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

Application Notes and Protocols for Moisture-Sensitive Acid Chlorides

Introduction: The Reactive Nature of Acid Chlorides

Acid chlorides, or acyl chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. They serve as invaluable reagents in organic synthesis due to their high electrophilicity, making them potent acylating agents for the formation of esters, amides, and other carboxylic acid derivatives.[1][2] This high reactivity, however, is also the source of their primary hazard: a vigorous and often violent reaction with nucleophiles, most notably water.

The fundamental instability of acid chlorides in the presence of moisture stems from their susceptibility to hydrolysis. The lone pair of electrons on the oxygen atom of a water molecule readily attacks the electrophilic carbonyl carbon. This nucleophilic addition-elimination reaction is highly exothermic and proceeds rapidly, yielding the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

RCOCl + H₂O → RCOOH + HCl (gas) [2]

This reaction is not merely a degradation of the starting material, which compromises experimental yield and purity, but a significant safety event. The rapid evolution of HCl gas can cause a dangerous pressure buildup in a sealed container, and the heat generated can accelerate the reaction, leading to a runaway thermal event.[4][5] Consequently, the rigorous exclusion of atmospheric moisture is paramount for the safe and effective use of this class of reagents. This guide provides a comprehensive overview of the essential protocols for the storage, handling, and quenching of moisture-sensitive acid chlorides, grounded in the principles of chemical safety and experimental integrity.

Long-Term Storage and Integrity Maintenance

Proper storage is the first line of defense against the degradation of acid chlorides. The primary objective is to maintain an inert environment, free from moisture, throughout the shelf life of the reagent.

Storage Environment

Acid chlorides must be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases, oxidizers, and alcohols.[6] Storage in a refrigerator is often recommended to reduce the vapor pressure and slow any potential decomposition, especially for more thermolabile compounds.[5][7] However, it is crucial to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Container and Atmosphere

Commercial acid chlorides are often supplied in specialized bottles, such as those with a Sure/Seal™ cap, which feature a septum-lined crown cap that allows for the removal of the reagent via syringe or cannula under an inert atmosphere without opening the bottle to the air.[8] For long-term storage, the headspace of the container should be blanketed with a dry, inert gas like nitrogen or argon.[5]

| Parameter | Recommendation | Rationale |

| Temperature | Cool (often refrigerated) | Reduces vapor pressure and slows decomposition.[5] |

| Atmosphere | Dry Nitrogen or Argon Blanket | Excludes atmospheric moisture and oxygen, preventing hydrolysis.[5][9] |

| Location | Well-ventilated, dedicated chemical storage area | Prevents buildup of corrosive vapors in case of a leak.[6] |

| Incompatibilities | Segregate from water, alcohols, amines, bases, and oxidizers | Prevents violent reactions and degradation.[6] |

| Container | Original manufacturer's bottle (e.g., Sure/Seal™) or glass-lined tanks. | Ensures a proper seal and material compatibility.[5][8] |

Handling Protocols: The Inert Atmosphere Imperative

All manipulations of acid chlorides must be performed under a dry, inert atmosphere to prevent hydrolysis. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[9][10]

Personal Protective Equipment (PPE)

Before any handling, it is mandatory to don the appropriate PPE. The corrosive nature of both the acid chloride and its hydrolysis by-product, HCl, necessitates robust protection.

-

Eye Protection : Chemical splash goggles and a full-face shield are required.[11]

-

Hand Protection : Chemical-resistant gloves are essential. Butyl rubber or neoprene gloves are often recommended, but the specific glove type should be chosen based on the manufacturer's compatibility data for the specific acid chloride and any solvents being used.[12][13]

-

Body Protection : A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron should be worn.

-

Respiratory Protection : All work must be conducted in a certified chemical fume hood.[11][14] In cases of potential vapor exposure, a respirator with an acid gas cartridge may be necessary.[15]

Glovebox Technique

A glovebox provides a sealed environment with a continuously circulated inert atmosphere, typically with oxygen and moisture levels maintained below 1 ppm.[16] This is the most robust method for handling highly sensitive reagents.

Protocol for Glovebox Use:

-

Preparation : Ensure the glovebox has low oxygen (<1 ppm) and moisture (<1 ppm) levels.

-

Material Transfer : Introduce all necessary glassware (oven-dried), syringes, needles, and the sealed acid chloride container into the glovebox via the antechamber.

-

Purging : Cycle the antechamber between vacuum and inert gas (typically three cycles) to remove air before opening the inner door.[16]

-

Equilibration : Allow the acid chloride container to reach the temperature of the glovebox atmosphere before opening.

-

Dispensing : Carefully uncap the bottle and use a clean, dry syringe or pipette to withdraw the required amount of liquid.

-

Sealing : Promptly and securely recap the acid chloride bottle. Seal any reaction vessels before removing them from the glovebox.

Schlenk Line Technique

A Schlenk line is a glass manifold with dual tubes connected to a source of dry, inert gas and a vacuum pump, allowing for the manipulation of reagents in glassware under an inert atmosphere.[9][10]

Protocol for Liquid Transfer via Schlenk Line:

-

Glassware Preparation : All glassware must be rigorously dried, either by oven-drying (>125°C overnight) or by flame-drying under vacuum.[17][18] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas.

-

System Purge : Assemble the reaction apparatus (e.g., a round-bottom flask with a septum) and connect it to the Schlenk line. Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to establish an inert atmosphere.[9]

-

Reagent Bottle Preparation : The acid chloride bottle (e.g., a Sure/Seal™ bottle) should be equipped with a septum. Create a positive pressure of inert gas in the bottle by inserting a needle connected to the inert gas line (vented through a bubbler).

-

Syringe Transfer :

-

Flush a clean, dry, gas-tight syringe with inert gas.[18]

-

Insert the needle through the septum of the acid chloride bottle, with the needle tip below the liquid surface.

-

Slowly withdraw the desired volume of liquid. It is good practice to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.[18]

-

Withdraw the needle and immediately insert it through the septum of the reaction flask.

-

Inject the inert gas buffer first, followed by the acid chloride. This ensures the entire measured volume is delivered.

-

-

Maintaining Positive Pressure : Throughout the entire process, a slight positive pressure of inert gas must be maintained in all vessels, as indicated by the flow through an oil or mercury bubbler.[17]

Diagram: Schlenk Line Transfer Workflow

Caption: Workflow for transferring an acid chloride using a Schlenk line.

Quenching and Disposal Protocols

Unused or residual acid chlorides must be neutralized ("quenched") before disposal. The process is highly exothermic and must be performed with extreme caution in a fume hood.[14]

Choosing a Quenching Agent

The choice of quenching agent depends on the scale of the reaction and the desired byproducts.

| Quenching Agent | Reaction Product | Safety Considerations |

| Water / Ice | Carboxylic Acid + HCl | Very vigorous and exothermic reaction. Must be added extremely slowly to an ice-cold solution of the acid chloride in an inert solvent.[14] |

| Alcohols (e.g., Methanol, Isopropanol) | Ester + HCl | Generally less vigorous than water, but still highly exothermic.[14][19] |

| Dilute Aqueous Base (e.g., NaHCO₃, NaOH) | Carboxylate Salt + NaCl + H₂O | Neutralizes the generated HCl, but the initial reaction can still be very vigorous. Gas evolution (CO₂) with bicarbonate requires a large vessel.[20][21] |

| Amines (e.g., Triethylamine) | Amide | Often used in-situ during reactions but can also be used for quenching small amounts.[14][19] |

Step-by-Step Quenching Protocol

This protocol describes the safe quenching of residual acid chloride in a reaction vessel. Never add the quenching agent directly to the neat acid chloride. The acid chloride should be diluted in an inert, non-reactive solvent (e.g., THF, DCM).

-

Prepare for Quenching : Ensure the reaction flask containing the acid chloride solution is in a well-maintained ice-water bath to dissipate heat.[22]

-

Slow Addition : Using a dropping funnel, add the chosen quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate) dropwise to the vigorously stirred, cooled solution of the acid chloride.[23]

-

Monitor Temperature : Monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition until it subsides.[14][22]

-

Observe Reaction : Continue the slow addition. Vigorous gas evolution (HCl or CO₂) may occur. Ensure the system is not sealed.

-

Ensure Completion : Continue adding the quenching agent until no further exotherm or gas evolution is observed. Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

-

Neutralization and Disposal : After quenching, the resulting solution should be checked for pH and neutralized if necessary.[24] Dispose of the final waste in accordance with local, state, and federal regulations.[11][25] Typically, neutralized aqueous waste can be disposed of down the sanitary sewer, while organic waste must be collected in an appropriate container.[26]

Diagram: Decision Tree for Quenching Acid Chlorides

Caption: Decision-making process for the safe quenching of acid chlorides.

Conclusion

Acid chlorides are powerful synthetic tools whose utility is matched by their hazardous reactivity with moisture. Adherence to strict protocols for storage, handling under inert atmospheres, and controlled quenching is not merely a matter of good laboratory practice but a critical component of laboratory safety. By understanding the chemical principles behind their instability and implementing the robust techniques described in this guide, researchers can ensure both the integrity of their experiments and a safe working environment.

References

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- Quora. (2022, November 24). What is the reaction of acid chlorides with water?

- Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.

- Wikipedia. Acyl chloride.

- Wikipedia. Air-free technique.

- AK Lectures. Acid Chloride Reactions.

- CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.

- Ossila. Air Free Techniques | Handling Air-Sensitive Materials.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.

- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.

- BASF. Acid Chlorides and Chloroformates - Safety and Handling.

- MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.

- Cubework. Acid Chlorides Warehouse Storage.

- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.

- University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

- Blog. (2025, September 18). What are the safety precautions when handling acids?

- Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.

- Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.

- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

- Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.

- Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.

- ECHEMI. What are the steps to safely dispose of acids?

- Benchchem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.

- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- wikiHow. (2026, February 19). 3 Ways to Dispose of Acid Safely.

- Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods.

- Berry Group. Section 5.28 Title: Generating and Quenching Reactive Gases.

- Benchchem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. download.basf.com [download.basf.com]

- 6. cubework.com [cubework.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 12. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 13. Acid Resistant PPE: Safety for Chemical Workers [accio.com]

- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 15. ehs.com [ehs.com]

- 16. molan.wdfiles.com [molan.wdfiles.com]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. reddit.com [reddit.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. laballey.com [laballey.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. rroij.com [rroij.com]

- 24. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]

- 25. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 26. berry.chem.wisc.edu [berry.chem.wisc.edu]

Troubleshooting & Optimization

Removing unreacted 2-(3-Chlorophenoxy)propanoyl chloride from reaction mixtures

This guide outlines the technical protocols for removing unreacted 2-(3-Chlorophenoxy)propanoyl chloride (CAS: 4878-14-2) from reaction mixtures. It is designed for researchers requiring high-purity isolation of amides or esters synthesized from this intermediate.

Executive Summary

2-(3-Chlorophenoxy)propanoyl chloride is a reactive electrophile used primarily as an intermediate in the synthesis of phenoxy-propionic herbicides (e.g., Cloprop derivatives) and pharmaceutical amides. Because it contains an ether linkage and a chiral center at the

This guide details three removal strategies, prioritized by scalability and product stability:

-

Aqueous Hydrolysis & Extraction (Standard for robust products).

-

Polymer-Supported Scavenging (Best for high-throughput or acid-sensitive products).

-

Derivatization & Chromatography (For difficult separations).

Module 1: Aqueous Workup (Hydrolysis & Extraction)

Best For: Standard batch synthesis (>1g) where the target product is water-insoluble and stable to mild base.

The Principle

The most efficient removal method exploits the reactivity difference between the acid chloride and the target product (amide/ester). By quenching the reaction with a mild aqueous base, the unreacted acid chloride rapidly hydrolyzes to 2-(3-Chlorophenoxy)propanoic acid . In a basic environment (pH > 8), this acid deprotonates to form a water-soluble carboxylate salt, partitioning into the aqueous phase while your neutral product remains in the organic phase.

Protocol: The "Buffered Quench"

Reagents: Saturated Sodium Bicarbonate (

-

Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc) equal to 2x the reaction volume.

-

Quench: Slowly add saturated aqueous

to the stirring mixture.-

Critical: Evolution of

gas will occur.[1] Add dropwise to prevent foam-over.

-

-

Hydrolysis Period: Stir vigorously for 15–30 minutes at room temperature.

-

Why: The biphasic hydrolysis of the bulky phenoxy-ether acid chloride is slower than simple acetyl chloride. Vigorous stirring increases surface area.

-

-

Separation: Transfer to a separatory funnel. Separate phases.

-

Wash: Wash the organic layer again with

(removes residual acid) and then Brine (removes water). -

Dry & Concentrate: Dry over

, filter, and concentrate.

Decision Logic: Aqueous Workup

Figure 1: Workflow for converting the lipophilic acid chloride into a water-soluble salt for removal.

Module 2: Solid-Phase Scavenging (Water-Free)

Best For: Parallel synthesis (libraries), water-sensitive products, or when avoiding emulsions.

The Principle

Solid-supported amine scavengers (e.g., polystyrene-bound amines) react covalently with the excess acid chloride to form a resin-bound amide. The impurity is then removed by simple filtration. This avoids liquid-liquid extraction and the risk of hydrolysis-induced emulsions.

Recommended Scavenger

-

Resin: Tris-(2-aminoethyl)-amine polystyrene (PS-Trisamine).

-

Loading: Typically 3.0 – 4.0 mmol/g.

-

Stoichiometry: Use 2–3 equivalents relative to the excess acid chloride.

Protocol

-

Calculate Excess: Estimate the amount of unreacted acid chloride (e.g., if you used 1.5 eq of acid chloride and the reaction went to completion, you have 0.5 eq excess).

-

Add Resin: Add PS-Trisamine resin directly to the reaction vessel (DCM, THF, or DMF solvents are compatible).

-

Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 1–2 hours.

-

Filter: Pass the mixture through a fritted cartridge or filter paper.

-

Rinse: Wash the resin with solvent to recover any product trapped in the bead matrix.

-

Result: The filtrate contains the pure product; the acid chloride remains trapped on the resin.

Mechanism of Action

Figure 2: The scavenger resin acts as a 'chemical magnet,' physically trapping the acid chloride.

Module 3: Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Aqueous Workup (NaHCO3) | Scavenger Resin (PS-Trisamine) | Derivatization (MeOH Quench) |

| Cost | Very Low | High | Low |

| Time | 30-45 mins | 1-2 hours (unattended) | 1 hour + Chromatography time |

| Scalability | Excellent (kg scale) | Poor (g scale) | Good |

| Water Requirement | Yes (High) | No (Anhydrous) | No |

| Risk | Emulsion formation | Mechanical resin breakdown | New impurity generation (Methyl ester) |

Troubleshooting FAQs

Q: I used the aqueous workup, but my product still contains the acid (hydrolysis product). Why? A: This usually indicates the pH of the aqueous layer was not high enough. The pKa of 2-(3-chlorophenoxy)propanoic acid is approximately 3.0–3.5. However, the lipophilic nature of the chlorophenoxy group can make the salt "greasy" and prone to staying in the organic layer if the ionic strength is too high (salting out) or pH is too low.

-

Fix: Ensure the aqueous wash is pH > 8. Use 1M NaOH instead of NaHCO3 only if your product is stable to strong base. Otherwise, perform multiple washes with dilute NaHCO3.

Q: Can I just distill the unreacted acid chloride off? A: Generally, no . 2-(3-Chlorophenoxy)propanoyl chloride has a high boiling point (>100°C at reduced pressure). Heating the reaction mixture to these temperatures often degrades the desired amide/ester product or causes racemization at the chiral center (alpha to the carbonyl).

Q: I see a new spot on TLC after quenching with Methanol. A: If you quenched with methanol, you converted the excess acid chloride into Methyl 2-(3-chlorophenoxy)propanoate . This is a neutral organic molecule and will not be removed by an acid/base wash. You must now separate this methyl ester from your product using silica gel chromatography. This is why hydrolysis (water/base) is preferred over alcohol quenching for purification.

Q: The reaction mixture turned into a thick emulsion during workup. A: The phenoxy-ether chain acts like a surfactant.

-

Fix:

-

Add solid NaCl to saturate the aqueous layer.

-

Filter the biphasic mixture through a pad of Celite.

-

Add a small amount of methanol to break surface tension.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Acid Chloride hydrolysis).

-

Sigma-Aldrich. 2-(3-Chlorophenoxy)propanoyl chloride Product Specification & MSDS. (Accessed 2023).

-

Biotage. Technical Note: Removal of Excess Electrophiles using PS-Trisamine. (General reference for scavenger resin applications).

-

Marsh, A.; Khan, A.; Garcia, M.; Handa, S. Polymer-Supported Reagents for Organic Synthesis. Tetrahedron Lett.[2]1996 , 37, 2443. (Foundational work on scavenger resins).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Technical Support Center: Phenoxypropanoyl Chloride Acylation Optimization

Status: Operational Ticket Focus: Reaction Temperature & Kinetic Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Thermal Paradox

Welcome to the technical support hub for phenoxypropanoyl chloride acylations. If you are here, you are likely observing a conflict: low temperatures stall your conversion, but high temperatures degrade your ether linkage or ruin your regioselectivity.[1]

Phenoxypropanoyl chloride is a deceptive reagent.[1] Unlike simple acetyl chloride, it contains a phenoxy ether linkage (

Scope of this Guide: This document addresses the thermodynamic and kinetic management of:

-

Friedel-Crafts C-Acylation (Synthesis of cyclic ketones/chromanones or aryl ketones).[1]

-

Nucleophilic O-Acylation (Ester formation).[1]

The Science: Kinetic vs. Thermodynamic Control

To optimize temperature, you must understand the competing pathways. In Friedel-Crafts acylation involving phenoxy ethers, temperature dictates whether you form the desired ketone or cleave your molecule.[1]

Mechanism & Thermal Divergence

The following diagram illustrates the critical decision points where temperature (

Figure 1: Thermal divergence pathways.[1] Note that high temperatures risk attacking the phenoxy ether linkage, a common failure mode in this specific chemistry.

Troubleshooting Guide (FAQ Format)

Scenario A: "My reaction is stalled/incomplete at 0°C."

Diagnosis: Catalyst Sequestration.[1]

Technical Insight: The ether oxygen in the phenoxy group coordinates with Lewis acids (like

Solution:

-

Increase Catalyst Load: You typically need 2.2 to 2.5 equivalents of

. (1 eq for the ether, 1+ eq for the reaction). -

Thermal Ramp: Initiate addition at -10°C to control exotherm, but ramp to 20–25°C for the digestion phase. The complex is too stable to react at 0°C.

Scenario B: "I see a 'double spot' or dimerization on TLC."

Diagnosis: Ketene Formation (Elimination).[1]

Technical Insight: At high temperatures or in the presence of weak bases, phenoxypropanoyl chloride can undergo

Solution:

-

Strict T-Control: Never exceed 40°C during the addition phase.

-

Order of Addition: Add the acid chloride to the Lewis acid slurry (inverse addition). This keeps the concentration of free acid chloride low, preventing self-reaction.

Scenario C: "My product is dark/tarry and yield is low."

Diagnosis: Ether Cleavage (Dealkylation).[1]

Technical Insight: This is the most critical risk. Strong Lewis acids at high temperatures (

Solution:

-

Quench Early: Do not "cook" the reaction to force the last 5% conversion.

-

Switch Catalyst: If

is too harsh, consider milder Lewis acids like

Data: Temperature vs. Selectivity Profile

The following table summarizes the trade-offs observed in a standard Friedel-Crafts acylation of a substituted benzene with phenoxypropanoyl chloride.

| Temperature Zone | Reaction Rate ( | Regioselectivity ( | Ether Stability | Risk Factor |

| -20°C to -10°C | Negligible | N/A | High | Frozen/Stalled Reaction |

| -5°C to 5°C | Slow | 95:5 | High | Accumulation of unreacted reagent (Exotherm risk upon warming) |